molecular formula C19H22N2O3S B4973905 N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide

Cat. No.: B4973905
M. Wt: 358.5 g/mol
InChI Key: ILLIYROTTPZHTB-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide is a complex organic compound that features a benzyl group, a pyrrolidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2-oxo-2-(pyrrolidin-1-yl)acetic acid under acidic conditions to form the intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or sulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzyl or pyrrolidine rings.

    Reduction: Reduced forms of the sulfonamide or pyrrolidine rings.

    Substitution: Substituted derivatives at the benzyl or sulfonamide positions.

Scientific Research Applications

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-pyrrolidone: Shares the benzyl and pyrrolidine moieties but lacks the sulfonamide group.

    N-Benzyl-N-methyl-2-oxo-2-(pyrrolidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.

    N-Benzyl-N-(2-oxo-2-pyrrolidin-1-yl)benzenesulfonamide: Very similar structure but with slight variations in the positioning of functional groups.

Uniqueness

N-Benzyl-N-[2-oxo-2-(pyrrolidin-1-YL)ethyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-13-7-8-14-20)16-21(15-17-9-3-1-4-10-17)25(23,24)18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLIYROTTPZHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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